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Compound of Interest

Compound Name: 4-hydroxy-2-Piperidinone

Cat. No.: B032310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-hydroxy-2-piperidinone. Due to the limited availability of published experimental

spectra for this specific molecule, this document presents a combination of predicted data and

information from analogous structures to offer a representative spectroscopic profile. The guide

includes mass spectrometry data, representative Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such data, and a

workflow diagram for spectroscopic analysis.

Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio (m/z) of ions. This information is crucial for determining the molecular weight and

elemental composition of a compound.

Table 1: Mass Spectrometry Data for 4-Hydroxy-2-piperidinone
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Adduct Predicted m/z

[M+H]⁺ 116.07061

[M+Na]⁺ 138.05255

[M-H]⁻ 114.05605

[M+NH₄]⁺ 133.09715

[M+K]⁺ 154.02649

[M+H-H₂O]⁺ 98.06059

Data sourced from computational predictions.

Experimental Protocol for Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

mass analyzer, coupled to an electrospray ionization (ESI) source is typically used.

Sample Preparation:

A stock solution of 4-hydroxy-2-piperidinone is prepared by dissolving a small amount of

the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

The stock solution is then further diluted to a final concentration of 1-10 µg/mL with the

mobile phase.

The mobile phase for positive ion mode often consists of acetonitrile/water (1:1, v/v) with

0.1% formic acid to facilitate protonation. For negative ion mode, a mobile phase with 0.1%

ammonium hydroxide may be used.

Data Acquisition:

The prepared sample solution is introduced into the ESI source via direct infusion or through

a liquid chromatography (LC) system.

The mass spectrometer is operated in full scan mode to detect all ions within a specified m/z

range (e.g., 50-500).
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Data is acquired in both positive and negative ion modes to observe different adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules

by providing detailed information about the chemical environment of atomic nuclei.

Disclaimer: The following NMR data are representative and based on general principles and

data from structurally similar compounds due to the absence of publicly available experimental

spectra for 4-hydroxy-2-piperidinone.

Table 2: Representative ¹H NMR Data for 4-Hydroxy-2-piperidinone

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0-8.0 br s 1H NH

~4.0-4.2 m 1H CH-OH

~3.2-3.4 m 2H CH₂-N

~2.3-2.5 m 2H CH₂-C=O

~1.8-2.0 m 2H CH₂-CH(OH)

~3.5-4.5 br s 1H OH

Table 3: Representative ¹³C NMR Data for 4-Hydroxy-2-piperidinone

Chemical Shift (δ, ppm) Assignment

~172 C=O

~65 CH-OH

~45 CH₂-N

~35 CH₂-C=O

~30 CH₂-CH(OH)
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Experimental Protocol for NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Approximately 5-10 mg of 4-hydroxy-2-piperidinone is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

The solution is transferred to a standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if

the solvent does not contain an internal reference.

Data Acquisition:

The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

A standard ¹H NMR spectrum is acquired using a single-pulse experiment.

A ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

Further two-dimensional NMR experiments, such as COSY and HSQC, can be performed to

aid in the complete structural assignment.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Disclaimer: The following IR data are representative and based on the expected vibrational

modes for the functional groups present in 4-hydroxy-2-piperidinone.

Table 4: Representative IR Absorption Bands for 4-Hydroxy-2-piperidinone
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Frequency Range (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3300-3100 Medium, Broad N-H stretch (amide)

2950-2850 Medium C-H stretch (aliphatic)

~1650 Strong C=O stretch (amide I)

~1550 Medium N-H bend (amide II)

1100-1000 Medium C-O stretch (alcohol)

Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid 4-hydroxy-2-piperidinone sample is placed directly onto the

ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

A few milligrams of the sample are finely ground with approximately 100 mg of dry potassium

bromide (KBr).

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

A background spectrum of the empty spectrometer (or the KBr pellet matrix) is recorded.

The sample is placed in the IR beam path, and the spectrum is recorded.

The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).
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Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized compound like 4-hydroxy-2-piperidinone.
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A general workflow for the synthesis and spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-2-piperidinone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032310#spectroscopic-data-of-4-hydroxy-2-
piperidinone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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